2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

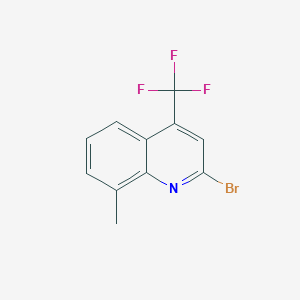

2-bromo-8-methyl-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFYDRQIUOECNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative with potential applications in medicinal chemistry and materials science. The described multi-step synthesis commences with the construction of the core quinoline scaffold, followed by targeted functionalization to introduce the trifluoromethyl and bromo substituents. This document elucidates the mechanistic rationale behind the chosen reactions, offers detailed experimental protocols for each synthetic step, and presents quantitative data in a structured format. Visual aids, including a detailed workflow diagram, are provided to enhance the understanding of the synthetic process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust framework for the laboratory-scale synthesis of this complex quinoline derivative.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of specific substituents onto the quinoline ring can profoundly influence the molecule's physicochemical properties and pharmacological profile. In particular, the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[2] Furthermore, the presence of a bromine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery.[3] The target molecule, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, combines these features, making it a valuable building block for the synthesis of novel bioactive compounds.

Strategic Approach to the Synthesis

The synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is best approached through a convergent multi-step strategy. The proposed pathway focuses on the initial construction of a functionalized quinoline core, followed by the sequential introduction of the trifluoromethyl and bromo groups. This approach allows for greater control over the regioselectivity of the substitutions. The key stages of the synthesis are:

-

Step 1: Synthesis of 8-Methyl-4-(trifluoromethyl)quinolin-2-ol via a Conrad-Limpach reaction.

-

Step 2: Conversion of the 2-hydroxyquinoline to 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline.

-

Step 3: Halogen exchange to yield 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.

An alternative and often highly effective method for the introduction of a bromine atom at the 2-position involves the Sandmeyer reaction, starting from a 2-aminoquinoline precursor. This guide will also briefly touch upon this alternative route.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the starting materials to the final product.

Caption: Synthetic pathway for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methyl-4-(trifluoromethyl)quinolin-2-ol

This initial step utilizes the Conrad-Limpach reaction, a classic method for the synthesis of 2- and 4-hydroxyquinolines from anilines and β-ketoesters.[4] The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as diphenyl ether is prepared.

-

The mixture is heated to approximately 140-160°C to facilitate the initial condensation and removal of water.

-

After the theoretical amount of water has been collected, the reaction temperature is raised to around 250°C to induce cyclization.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 8-Methyl-4-(trifluoromethyl)quinolin-2-ol.

Step 2: Synthesis of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline

The conversion of the 2-hydroxyquinoline to the corresponding 2-chloro derivative is a crucial step to enable subsequent nucleophilic substitution or halogen exchange. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Methodology:

-

To a flask containing 8-Methyl-4-(trifluoromethyl)quinolin-2-ol (1.0 eq), phosphorus oxychloride (POCl₃, 3-5 eq) is added cautiously at room temperature.

-

The mixture is then heated to reflux (approximately 105-110°C) and maintained at this temperature for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline. Further purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

The final step involves the conversion of the 2-chloroquinoline to the desired 2-bromo derivative. This can be achieved through a halogen exchange reaction.

Methodology (using Phosphorus tribromide):

-

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline (1.0 eq) is dissolved in a suitable high-boiling point, inert solvent.

-

Phosphorus tribromide (PBr₃, 1.2-1.5 eq) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC.

-

Upon completion, the reaction is cooled and carefully quenched with ice water.

-

The product is extracted with an appropriate organic solvent, and the organic layer is washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.

-

Purification by column chromatography or recrystallization yields the final product, 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.

Alternative Route: The Sandmeyer Reaction

An alternative and powerful method for introducing a bromine atom at the 2-position of the quinoline ring is the Sandmeyer reaction.[2][6][7] This would require the synthesis of 2-Amino-8-methyl-4-(trifluoromethyl)quinoline as a precursor.

Conceptual Workflow:

-

Synthesis of 2-Amino-8-methyl-4-(trifluoromethyl)quinoline: This precursor can potentially be synthesized from 8-Methyl-4-(trifluoromethyl)quinolin-2-ol through a multi-step process involving amination.

-

Diazotization: The 2-aminoquinoline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Sandmeyer Bromination: The in-situ generated diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to facilitate the substitution of the diazonium group with a bromine atom, yielding the target molecule.[6][8]

Data Summary

The following table summarizes the key quantitative aspects of the proposed primary synthetic route. Expected yields are based on analogous reactions reported in the literature for similar substrates.

| Step | Reactants | Reagents/Solvents | Product | Expected Yield (%) |

| 1 | 2-Methylaniline, Ethyl 4,4,4-trifluoroacetoacetate | Diphenyl ether | 8-Methyl-4-(trifluoromethyl)quinolin-2-ol | 60-75 |

| 2 | 8-Methyl-4-(trifluoromethyl)quinolin-2-ol | POCl₃ | 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline | 80-90 |

| 3 | 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline | PBr₃ | 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline | 70-85 |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. The described methodologies are based on well-established and reliable chemical transformations. The primary three-step route, commencing with a Conrad-Limpach reaction followed by halogenation and halogen exchange, offers a practical approach for laboratory-scale synthesis. The alternative Sandmeyer reaction provides another viable, albeit potentially longer, synthetic strategy. The successful synthesis of this versatile building block will undoubtedly facilitate the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Chen, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

- Google Patents. (1987). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].

-

PrepChem.com. (n.d.). Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]

-

Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

International Journal of Chemistry. (n.d.). Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. download.atlantis-press.com [download.atlantis-press.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

A Note on the Target Molecule: Initial research for "2-Bromo-8-methyl-4-(trifluoromethyl)quinoline" did not yield specific experimental data in the public domain. To provide a scientifically accurate and valuable technical guide for researchers, this document focuses on the closely related and commercially available isomer, 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline . The principles of synthesis, reactivity, and potential applications discussed herein are expected to be broadly applicable to other isomers within this chemical class.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline core with specific substituents can dramatically modulate its physicochemical and pharmacological properties. The introduction of a trifluoromethyl (-CF3) group, for instance, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Concurrently, the presence of a bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, a valuable building block for the synthesis of novel chemical entities.

Physicochemical and Spectral Properties

The fundamental physicochemical properties of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrF₃N | [1] |

| Molecular Weight | 290.08 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | Not available for this specific isomer. A related isomer, 4-Bromo-8-(trifluoromethyl)quinoline, has the CAS number 260973-10-2. | [5] |

Synthesis of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

A plausible synthetic route to 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline involves a multi-step sequence, likely beginning with the construction of the quinoline core followed by halogenation. A common method for synthesizing quinolines is the Doebner-von Miller reaction or variations thereof.[6]

Proposed Synthetic Pathway

A potential synthesis could start from 2-methylaniline and an appropriate trifluoromethyl-containing building block to first construct the 8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate. This intermediate can then be converted to the corresponding 4-chloro derivative, followed by a regioselective bromination. However, a more direct approach might involve the cyclization of a pre-brominated aniline.

A generalized synthetic workflow is depicted below:

Caption: A plausible synthetic workflow for 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established methodologies for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of 8-methyl-2-(trifluoromethyl)quinolin-4-ol

-

To a stirred solution of 2-methylaniline in a suitable solvent (e.g., polyphosphoric acid), add ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the quinolin-4-ol intermediate.

Step 2: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline

-

Treat the 8-methyl-2-(trifluoromethyl)quinolin-4-ol intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for a few hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro intermediate.

Step 3: Synthesis of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

-

Dissolve the 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline in a strong acid, such as concentrated sulfuric acid.

-

Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize with a suitable base.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to afford the final product.

Chemical Reactivity and Derivatization

The 4-bromo substituent on the quinoline ring is a key functional group for further derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, making it a valuable synthetic intermediate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-quinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, a boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-quinolines.[8] This reaction involves the coupling of the bromo-quinoline with a primary or secondary amine, catalyzed by a palladium complex.

General Protocol for Buchwald-Hartwig Amination:

-

To a reaction flask, add 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline, an amine (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting amino-quinoline by chromatography.

Caption: Key derivatization reactions of 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline.

Potential Applications in Drug Discovery

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can lead to improved metabolic stability and binding affinity of drug candidates.[9][10] Quinolines containing a trifluoromethyl group have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[3] The 4-bromo-8-methyl-2-(trifluoromethyl)quinoline scaffold, with its potential for diverse functionalization, represents a valuable starting point for the development of new therapeutic agents. The ability to introduce various aryl, alkyl, or amino groups at the 4-position allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

Based on safety information for a related isomer, 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline is expected to be harmful if swallowed (Acute Toxicity, Oral, Category 3).[1] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

References

-

8-Bromo-2-methylquinoline. National Center for Biotechnology Information. PubChem Compound Database. [Link]

-

MySkinRecipes. 4-Bromo-8-(trifluoromethyl)quinoline. [Link]

-

Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. [Link]

-

Xi, G. L., & Liu, Z. Q. (2014). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

- Google Patents. Process for preparing bromo-substituted quinolines.

-

ACS Publications. Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. [Link]

-

ACS Publications. Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]

-

Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

5-Bromo-4-chloro-8-(trifluoromethyl)quinoline. National Center for Biotechnology Information. PubChem Compound Database. [Link]

Sources

- 1. 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 260973-10-2|4-Bromo-8-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1239460-75-3 | 5-Bromo-8-(trifluoromethyl)quinoline - AiFChem [aifchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction and Compound Identification

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer properties.[1] The introduction of a bromine atom at the 2-position, a methyl group at the 8-position, and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel chemical entities.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 596845-34-0 | [2] |

| Molecular Formula | C11H7BrF3N | [2] |

| Molecular Weight | 290.08 | [2] |

| MDL Number | MFCD20924617 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3] For a highly substituted quinoline like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, a multi-step synthetic approach is typically employed. A plausible synthetic route would involve the construction of the core quinoline ring followed by functional group interconversions.

A general and efficient method for the synthesis of 2-trifluoromethylquinolines involves the copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines.[3] This approach offers high yields and excellent regioselectivity.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target molecule, starting from commercially available precursors. The specific reagents and conditions would require experimental optimization.

Figure 1: Conceptual synthetic workflow for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established quinoline synthesis methodologies and requires adaptation and optimization for this specific target.

-

Synthesis of 2-Hydroxy-8-methyl-4-(trifluoromethyl)quinoline:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methylaniline and ethyl trifluoroacetoacetate in a suitable high-boiling solvent (e.g., Dowtherm A).

-

Heat the mixture to reflux for several hours to facilitate the Conrad-Limpach reaction, leading to the formation of the quinolinone intermediate, followed by cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

-

Bromination to Yield 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline:

-

To a solution of 2-hydroxy-8-methyl-4-(trifluoromethyl)quinoline in a suitable solvent (e.g., acetonitrile), add a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in the presence of a catalyst.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring system would appear in the downfield region (δ 7.0-8.5 ppm). A singlet corresponding to the methyl group protons would be observed in the upfield region (δ 2.5-3.0 ppm). The coupling patterns of the aromatic protons would provide information about their relative positions. |

| ¹³C NMR | Carbon signals for the quinoline ring would be in the aromatic region (δ 120-160 ppm). The trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling. The methyl carbon would appear at a higher field. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |

| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the quinoline ring, as well as C-H stretching and bending vibrations, would be observed. Strong C-F stretching bands would also be present. |

Potential Applications in Research and Development

Substituted quinolines are of significant interest in medicinal chemistry and materials science.[1][8] The unique combination of functional groups in 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline makes it a versatile intermediate for further chemical modifications.

-

Drug Discovery: The bromine atom at the 2-position is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8] The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[9]

-

Materials Science: Quinoline derivatives are known for their photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][11] The recommended storage temperature is 2-8°C.[2]

Conclusion

2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research, particularly in the synthesis of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its identification, synthesis, characterization, and potential applications, grounded in established chemical principles and data from related compounds. Further experimental investigation will undoubtedly uncover new and exciting applications for this promising molecule.

References

-

MySkinRecipes. 4-Amino-8-bromo-2-methylquinoline. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

-

National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products - PMC. [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Bromoform. [Link]

-

MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. [Link]

-

National Institutes of Health. 8-Bromo-2-methylquinoline - PMC. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 596845-34-0|2-Bromo-8-methyl-4-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. mdpi.com [mdpi.com]

- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide on the Structure Elucidation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

Foreword: The Architectural Significance of Substituted Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] From the historical success of antimalarials like chloroquine to contemporary applications in anticancer and anti-inflammatory agents, the versatility of the quinoline ring system is well-documented.[3][4][5][6] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a trifluoromethyl (CF3) group, for instance, is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[7] Concurrently, the incorporation of a bromine atom can introduce regioselective handles for further synthetic transformations and can itself contribute to the biological activity of the molecule.[2]

This guide focuses on the comprehensive structure elucidation of a specific, highly functionalized quinoline derivative: 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline . As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for advancing any compound through the development pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This document, therefore, is not merely a collection of analytical techniques but a strategic guide to the logical and synergistic application of modern spectroscopic and analytical methods to definitively confirm the constitution and connectivity of this complex heterocyclic system. We will delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Strategic Imperative of Orthogonal Analytical Techniques

The structure elucidation of a novel or complex small molecule like 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline should never rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is paramount. Each technique provides a unique piece of the structural puzzle, and their combined data should converge to a single, unambiguous solution. The core suite of analytical tools for this purpose includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography.

Caption: A workflow diagram illustrating the synergistic approach to structure elucidation.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) serves as the initial and indispensable step in the characterization of a newly synthesized compound. It provides the molecular weight of the analyte, which, in conjunction with high-resolution mass spectrometry (HRMS), can yield the elemental composition. For halogenated compounds, MS offers a particularly revealing signature.

Causality of Experimental Choice: The presence of bromine in 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline makes MS a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M+) is accompanied by an (M+2) peak of almost equal intensity.[8][9] This distinctive "doublet" is a strong indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 100 µg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis:

-

Identify the molecular ion peak cluster.

-

Confirm the presence of the M+ and M+2 peaks with a ~1:1 intensity ratio, characteristic of a monobrominated compound.

-

Determine the accurate mass of the monoisotopic peak (containing ⁷⁹Br).

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

-

Expected Data and Interpretation

For C₁₁H₇BrF₃N (MW: 290.08 g/mol ), the HRMS data would be expected as follows:

| Feature | Expected Value | Interpretation |

| Calculated Exact Mass | 288.9717 (for C₁₁H₇⁷⁹BrF₃N) | Provides the theoretical mass for the most abundant isotopologue. |

| Observed m/z | ~288.9715 and ~290.9696 | The two prominent peaks in the molecular ion cluster. |

| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Confirms the presence of one bromine atom. |

| Elemental Composition | C₁₁H₇BrF₃N | Derived from the accurate mass and isotopic distribution, confirming the molecular formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides the molecular formula, NMR spectroscopy reveals the connectivity of the atoms, allowing for the construction of the molecular skeleton. A suite of NMR experiments is necessary for the complete structural assignment of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline.

¹H NMR: Probing the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality of Experimental Choice: The aromatic region of the ¹H NMR spectrum will be particularly informative for determining the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons will provide crucial evidence for the placement of the methyl and bromo substituents on the benzenoid ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts (δ) to infer the electronic environment of the protons.

-

Examine the splitting patterns (multiplicity) and coupling constants (J) to determine the number and proximity of neighboring protons.

-

Expected Data and Interpretation for 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Singlet | 1H | H-3 | The proton at C-3 is a singlet due to the absence of adjacent protons. Its downfield shift is influenced by the adjacent nitrogen and the electron-withdrawing CF₃ group. |

| ~7.8-8.0 | Doublet | 1H | H-5 | Aromatic proton on the benzenoid ring, likely coupled to H-6. |

| ~7.6-7.8 | Doublet | 1H | H-7 | Aromatic proton on the benzenoid ring, likely coupled to H-6. |

| ~7.4-7.6 | Triplet | 1H | H-6 | Aromatic proton on the benzenoid ring, coupled to both H-5 and H-7. |

| ~2.8-3.0 | Singlet | 3H | -CH₃ | The methyl protons will appear as a singlet in the aliphatic region. |

¹³C NMR: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Causality of Experimental Choice: This technique is essential for confirming the total number of carbon atoms, as predicted by the molecular formula from MS. The chemical shifts of the carbon atoms attached to the bromine and trifluoromethyl groups will be particularly diagnostic.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Count the number of signals to confirm the number of unique carbon atoms. Analyze the chemical shifts to identify carbons in different functional groups.

Expected Data and Interpretation

-

Total Signals: 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule.

-

Quaternary Carbons: The carbons at positions 2, 4, 8, 8a, and 4a will appear as quaternary signals. The carbon of the CF₃ group will also be a quaternary signal, typically split into a quartet due to coupling with the three fluorine atoms.

-

Aromatic CH Carbons: Signals corresponding to C-3, C-5, C-6, and C-7.

-

Aliphatic Carbon: A signal for the methyl carbon (-CH₃).

-

Diagnostic Shifts: The carbon attached to the bromine (C-2) will be shifted downfield. The carbon of the trifluoromethyl group (C-4) will also be significantly downfield and will exhibit a characteristic C-F coupling.

¹⁹F NMR: A Clear Signal for the Trifluoromethyl Group

¹⁹F NMR is a highly sensitive technique that is specifically used to detect fluorine-containing functional groups.

Causality of Experimental Choice: The presence of a trifluoromethyl group makes ¹⁹F NMR an obligatory experiment. It will provide a single, sharp signal, confirming the presence and electronic environment of the CF₃ group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Analysis: A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

2D NMR: Connecting the Dots

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously establishing the connectivity of the molecule.

Causality of Experimental Choice: While 1D NMR provides information about individual atoms, 2D NMR reveals how they are connected.

-

COSY: Identifies proton-proton couplings, which will confirm the connectivity of the protons on the benzenoid ring (H-5, H-6, and H-7).

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is vital for placing the substituents. For example, a correlation between the methyl protons and the carbon at C-8 would confirm the position of the methyl group. Similarly, correlations from H-3 to C-4 and C-4a would help to solidify the quinoline core structure.

Caption: The integrated use of various NMR experiments for structure assignment.

X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very high degree of confidence in the assigned structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of the atoms and confirming the connectivity, bond lengths, and bond angles.[11]

Causality of Experimental Choice: In a regulatory environment, or for a compound that is a key development candidate, the absolute certainty provided by X-ray crystallography is often required. It eliminates any residual ambiguity that may arise from the interpretation of spectroscopic data.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. The purified compound must be induced to form single crystals of sufficient size and quality. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline is a systematic process that relies on the logical integration of orthogonal analytical techniques. The journey begins with mass spectrometry, which provides the molecular formula and a key diagnostic feature in the isotopic pattern of bromine. This is followed by a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) that collectively map out the molecular skeleton and confirm the precise placement of each substituent. Finally, for absolute confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional structure.

By following this self-validating workflow, researchers and drug development professionals can ensure the structural integrity of their compounds, providing a solid foundation for all subsequent biological and pharmacological investigations. This rigorous approach is not merely good scientific practice; it is an essential component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles that underpin robust and reliable scientific research.

References

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved January 25, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 25, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes. (2021, April 9). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved January 25, 2026, from [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). MDPI. Retrieved January 25, 2026, from [Link]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026, January 21). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). SpringerLink. Retrieved January 25, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, August 23). Beilstein Archives. Retrieved January 25, 2026, from [Link]

-

Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016, April 26). LCGC International. Retrieved January 25, 2026, from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved January 25, 2026, from [Link]

-

SPECIAL FEATURE - Analytical Testing: Using More Sophisticated Tools to Support Small & Large Molecule Projects. (n.d.). Catalent. Retrieved January 25, 2026, from [Link]

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved January 25, 2026, from [Link]

-

8-Bromo-2-methylquinoline. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2026, January 21). ACS Publications. Retrieved January 25, 2026, from [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tutorchase.com [tutorchase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Trifluoromethyl-Quinoline Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylquinolines

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] In modern drug design, the strategic modification of such privileged structures is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of the trifluoromethyl (CF₃) group has emerged as a powerful tool in this endeavor.[3]

The CF₃ group is far more than a simple sterically bulky analogue of a methyl group; its profound electronic properties dramatically alter the parent molecule.[4][5] It is strongly electron-withdrawing, highly lipophilic, and exceptionally stable to metabolic degradation.[4][5][6] When appended to the quinoline scaffold, the CF₃ group imparts a unique combination of properties that can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[3] This guide provides a comprehensive technical overview of the core physical and chemical properties of trifluoromethylquinolines, offering field-proven insights into their characterization, synthesis, and reactivity, thereby empowering researchers to leverage this remarkable molecular combination in their discovery programs.

Section 1: Core Physicochemical Properties and Their Implications

Understanding the fundamental physicochemical properties of trifluoromethylquinolines is critical for predicting their behavior in biological systems. The CF₃ group's influence is most pronounced in three key areas: lipophilicity, electronic character (basicity), and metabolic stability.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is one of the most lipophilic substituents used in drug design.[5]

-

Causality: The high electronegativity of the fluorine atoms creates a strong molecular dipole, but the symmetrical nature of the CF₃ group and the C-F bonds' resistance to forming hydrogen bonds result in a net increase in lipophilicity. This enhancement facilitates the molecule's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[4] However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover, necessitating a carefully balanced design. Studies have shown that fluorination generally increases lipophilicity compared to non-fluorinated or monofluorinated analogues.[7][8]

Electronic Effects and Basicity (pKa)

The quinoline nitrogen atom's basicity (pKa) is fundamental to its physiological solubility and its ability to interact with biological targets via hydrogen bonding or ionic interactions. The CF₃ group exerts a powerful influence on this property.

-

Causality: As a potent electron-withdrawing group, the CF₃ substituent significantly reduces the electron density across the entire quinoline ring system, including the nitrogen atom.[4] This inductive effect makes the nitrogen lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the molecule.[9] This modulation is critical; a lower pKa can alter the ionization state of the drug at physiological pH (≈7.4), which in turn affects its solubility, cell permeability, and binding interactions with target proteins.

Metabolic Stability

A primary motivation for incorporating CF₃ groups is to enhance a drug candidate's metabolic stability.[3][4]

-

Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[6] By replacing a metabolically labile C-H bond with a robust C-CF₃ group, chemists can effectively block common metabolic pathways, leading to a longer biological half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[4]

The following diagram illustrates the interconnectedness of these core properties and their ultimate impact on a compound's suitability for drug development.

Caption: Impact of the CF₃ group on quinoline properties and drug development.

Summary of Physical Properties

The following table summarizes representative physical property data for trifluoromethyl-substituted quinolines. Note that these values can vary based on the position of the CF₃ group and the presence of other substituents.

| Property | Typical Value/Range | Significance in Drug Development |

| Melting Point (°C) | Generally solid at room temperature | Purity assessment, formulation considerations |

| Lipophilicity (LogP) | 2.5 - 4.5 | Governs membrane permeability and ADME properties |

| pKa | 2.0 - 4.0 | Influences solubility and target interactions at physiological pH |

| Metabolic Stability | High | Leads to longer in-vivo half-life and improved bioavailability |

Section 2: Spectroscopic Characterization

Unambiguous structural confirmation of synthesized trifluoromethylquinolines relies on a combination of modern spectroscopic techniques. The CF₃ group provides highly diagnostic signals, particularly in NMR spectroscopy.

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the trifluoromethyl group. A trifluoromethylquinoline will typically exhibit a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift around -60 to -65 ppm (relative to CFCl₃).[10] The absence of coupling confirms the CF₃ structure.

-

¹³C NMR Spectroscopy: The carbon atom of the CF₃ group is readily identified in the ¹³C NMR spectrum. Due to coupling with the three fluorine atoms (¹JCF), the signal appears as a distinct quartet. The chemical shift for this carbon is typically observed in the range of 120-125 ppm.[10]

-

¹H NMR Spectroscopy: While the CF₃ group itself is not observed, its strong electron-withdrawing effect deshields adjacent protons, causing them to appear at a lower field (higher ppm) compared to their non-fluorinated analogues.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.[10][11] The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF₃ group give rise to strong, characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region.[12]

| Technique | Key Spectroscopic Signature | Typical Range/Value |

| ¹⁹F NMR | Singlet for -CF₃ group | -60 to -65 ppm |

| ¹³C NMR | Quartet for -CF₃ carbon | δ ≈ 120-125 ppm, ¹JCF ≈ 275 Hz[10] |

| IR | Strong C-F stretching bands | 1100 - 1350 cm⁻¹ |

Section 3: Chemical Properties and Reactivity

Synthesis Strategies

The synthesis of trifluoromethylquinolines can be broadly approached in two ways: by constructing the quinoline ring using a CF₃-containing building block, or by direct trifluoromethylation of a pre-formed quinoline ring. The former is often more common and regioselective.

-

Causality in Method Selection: Classical quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reactions can be adapted using trifluoromethylated starting materials (e.g., trifluoroacetoacetate).[3] More modern approaches utilize transition-metal-catalyzed annulation reactions between anilines and CF₃-containing alkynes or alkenes, which can offer high efficiency and control.[3][13] Direct C-H trifluoromethylation of quinoline is also possible but can suffer from issues with regioselectivity and harsh reaction conditions, although recent advances in methodology are overcoming these challenges.[14]

The general workflow for a building-block approach is outlined below.

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.[3]

Reactivity of the Trifluoromethylated Ring

The CF₃ group fundamentally alters the reactivity of the quinoline nucleus.

-

Electrophilic Aromatic Substitution (EAS): The strong electron-withdrawing nature of the CF₃ group deactivates the quinoline ring towards EAS (e.g., nitration, halogenation). Reactions require harsher conditions, and substitution is directed away from the CF₃-bearing ring.

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the CF₃ group activates the ring for SNAr, particularly when positioned ortho or para to a leaving group (like a halogen). The CF₃ group stabilizes the negative charge of the Meisenheimer complex intermediate, thus facilitating the reaction.

Section 4: Experimental Protocols

The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR).

Protocol: Determination of Melting Point

-

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.

-

Methodology:

-

Sample Preparation: Ensure the trifluoromethylquinoline sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Protocol: Measurement of Lipophilicity (LogP) by RP-HPLC

-

Principle: The retention time of a compound on a reverse-phase (RP) HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.

-

Methodology:

-

Standard Preparation: Prepare stock solutions (e.g., 1 mg/mL in methanol) of 5-7 standard compounds with a range of known LogP values that bracket the expected LogP of the analyte.

-

Sample Preparation: Prepare a stock solution of the trifluoromethylquinoline test compound at the same concentration.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol (or acetonitrile) and water/buffer. The exact ratio should be optimized to achieve good retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compounds absorb (e.g., 254 nm).

-

-

Analysis:

-

Inject each standard and the test compound, recording the retention time (t_R). Calculate the capacity factor (k) for each compound: k = (t_R - t₀) / t₀, where t₀ is the void time.

-

Plot log(k) versus the known LogP values for the standards.

-

Perform a linear regression to generate a calibration curve.

-

Calculate the log(k) for the test compound and use the calibration curve equation to determine its LogP value.

-

-

Conclusion

Trifluoromethylquinolines represent a class of compounds with immense value for researchers in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group imparts a highly desirable set of physicochemical properties, including enhanced lipophilicity, modulated basicity, and exceptional metabolic stability. These attributes directly translate into improved pharmacokinetic profiles and can enhance biological activity. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures—as detailed in this guide—is essential for any scientist aiming to innovate within this chemical space. The continued exploration of this scaffold is certain to yield novel therapeutic agents and advanced materials.

References

-

Title: Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL: [Link]

-

Title: Physicochemical properties of the new fluoroquinolones Source: ResearchGate URL: [Link]

-

Title: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: Beilstein Archives URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline Source: ResearchGate URL: [Link]

-

Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model Source: PubMed URL: [Link]

-

Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central URL: [Link]

-

Title: Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline Source: DergiPark URL: [Link]

-

Title: In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives Source: PubMed URL: [Link]

-

Title: Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes Source: RSC Publishing URL: [Link]

-

Title: Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production Source: PubMed URL: [Link]

-

Title: Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds Source: PubMed URL: [Link]

-

Title: SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Source: HETEROCYCLES, Vol. 104, No. 3, 2022 URL: [Link]

-

Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln Library Dissertation Showcase URL: [Link]

-

Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PubMed Central (NIH) URL: [Link]

-

Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development

Foreword

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a privileged pharmacophore, giving rise to a vast array of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of quinoline derivatives, with a focus on their anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource to navigate the promising landscape of quinoline-based drug discovery.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, consisting of a benzene ring fused to a pyridine ring, possesses a unique electronic and structural profile that facilitates interactions with a wide range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the planar aromatic system allows for π-π stacking and intercalation with biomacromolecules. The versatility of synthetic methodologies for quinoline derivatization enables the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.[1][2]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[2][3] Their multifaceted approach targets various hallmarks of cancer, making them promising candidates for further development.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are exerted through several key pathways:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives function as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often overactive in cancer cells and play a crucial role in cell proliferation, survival, and angiogenesis.[4][5] By blocking the ATP-binding sites of these kinases, quinoline compounds can disrupt downstream signaling cascades, including the PI3K/AKT pathway, leading to the inhibition of tumor growth.[2][4]

-

Induction of Apoptosis: A significant number of quinoline derivatives induce programmed cell death, or apoptosis, in cancer cells.[3][5] This is often achieved through the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases, which are key executioners of the apoptotic process.[6]

-

Cell Cycle Arrest: Quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][5] A common mechanism involves arresting the cell cycle at the G2/M phase, often through the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[7]

-

Topoisomerase Inhibition: Some quinoline derivatives act as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[2][4] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death.[5]

-

DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between the base pairs of DNA, disrupting its normal function and leading to DNA damage.[5] Some compounds also exhibit DNA photocleavage activity.[5]

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

The following diagram illustrates the major signaling pathways targeted by anticancer quinoline derivatives.

Caption: Major signaling pathways targeted by anticancer quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3][5] Key SAR observations include:

-

Substitution at Position 4: The introduction of an amino group or a substituted aniline at the 4-position is a common feature in many potent anticancer quinolines.

-

Halogen and Electron-Withdrawing Groups: The presence of halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups on the quinoline ring or on appended aromatic rings often enhances cytotoxic activity.[3]

-

Chalcone Hybrids: The hybridization of the quinoline scaffold with a chalcone moiety has yielded numerous potent anticancer agents. The α,β-unsaturated ketone of the chalcone can act as a Michael acceptor, contributing to covalent interactions with biological targets.[5]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

Quantitative Data on Anticancer Activity